molecular formula C19H28N4O3 B5348340 1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5348340
M. Wt: 360.5 g/mol
InChI Key: XVGXXTHHYIRDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JDTic, is a kappa opioid receptor antagonist that has been extensively studied for its potential use in treating addiction and depression.

Mechanism of Action

1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. By blocking the activation of this receptor, this compound can reduce the rewarding effects of drugs of abuse and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the release of dopamine in the brain, which is associated with the rewarding effects of drugs of abuse. This compound can also increase the release of serotonin, which is involved in the regulation of mood and anxiety. Additionally, this compound has been shown to reduce the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH).

Advantages and Limitations for Lab Experiments

One advantage of 1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. However, this compound can also have variable effects depending on the dose and route of administration, which can complicate experimental design. Additionally, this compound can have a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are a number of future directions for 1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide research. One area of interest is the development of more potent and selective kappa opioid receptor antagonists. Another area of interest is the exploration of this compound's potential use in treating other disorders such as anxiety, stress-related disorders, and pain. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.

Synthesis Methods

1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of N-Boc-1,4'-bipiperidine-3-carboxylic acid with pyridine-2-carboxaldehyde to form the intermediate N-Boc-1-(pyridin-2-ylmethyl)-4'-bipiperidine-3-carboxylic acid. This intermediate is then treated with glycolic acid to produce this compound.

Scientific Research Applications

1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential use in treating addiction and depression. It has been shown to block the rewarding effects of drugs of abuse such as cocaine, heroin, and alcohol, as well as reduce symptoms of depression in animal models. This compound has also been studied for its potential use in treating pain, anxiety, and stress-related disorders.

properties

IUPAC Name

1-[1-(2-hydroxyacetyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c24-14-18(25)22-10-6-17(7-11-22)23-9-3-4-15(13-23)19(26)21-12-16-5-1-2-8-20-16/h1-2,5,8,15,17,24H,3-4,6-7,9-14H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGXXTHHYIRDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)CO)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.